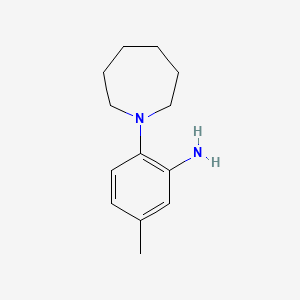
2-(1-Azepanyl)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-(1-Azepanyl)-5-methylaniline is a chemical compound with the molecular formula C<sub>8</sub>H<sub>13</sub>N .
- It belongs to the class of anilines , which are aromatic amines.
- The compound contains an azepane ring (a seven-membered saturated heterocycle) and a methyl group attached to the aromatic ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of an appropriate precursor with aniline or its derivatives.
- Detailed synthetic routes and conditions would require further investigation.
Molecular Structure Analysis
- The molecular structure consists of an aromatic ring with a methyl group and an azepane ring attached.
- The azepane ring provides a seven-membered saturated ring system.
Chemical Reactions Analysis
- Specific chemical reactions involving 2-(1-Azepanyl)-5-methylaniline would depend on the functional groups present.
- Further research is needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Density : Approximately 1.1 g/cm³
- Boiling Point : Around 341.0 °C
- Solubility : Soluble in organic solvents
- Melting Point : Not specified
Applications De Recherche Scientifique
-
- Application : Bioremediation
- Method : Studies have focused on isolating bacteria capable of degrading chloroaniline compounds for bioremediation purposes.
- Results : A study identified a Pseudomonas sp. strain capable of degrading 3,4-dichloroaniline, a compound similar in structure to 4-(1-Azepanyl)-3-chloroaniline, using it as the sole carbon source.
-
- Application : Synthesis of various compounds
- Method : Research has been conducted on the formation of chloroaniline derivatives and their interactions with other chemicals.
- Results : One study explored the formation of 4-chloroaniline, a derivative, during the interaction of sodium hypochlorite and chlorhexidine.
Safety And Hazards
- The compound may cause skin irritation and eye irritation .
- It is harmful if swallowed , in contact with skin, or if inhaled.
- Proper precautions should be taken during handling.
Orientations Futures
- Future research could explore the compound’s applications in pharmaceuticals, materials science, or other fields.
- Investigate potential derivatives or modifications for improved properties.
Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
Propriétés
IUPAC Name |
2-(azepan-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPCAGRAZIKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanyl)-5-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

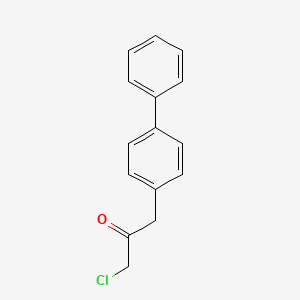
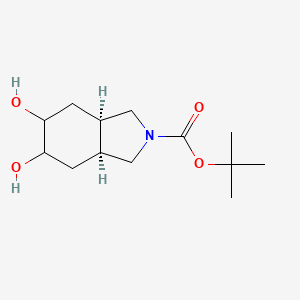
![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)
![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)
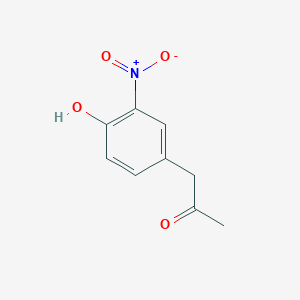
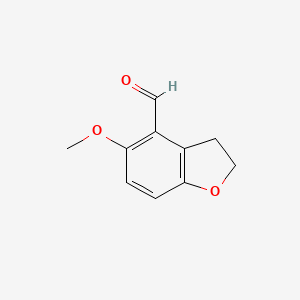
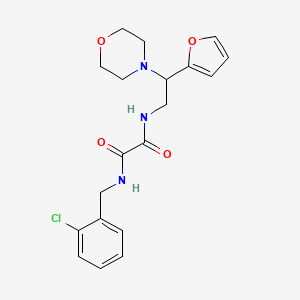
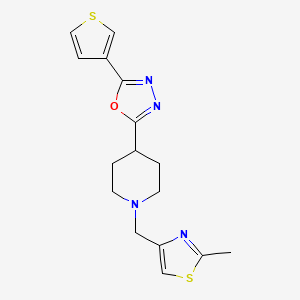
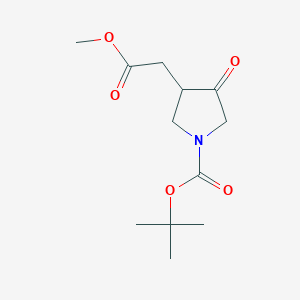
![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)